Libvatrep

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

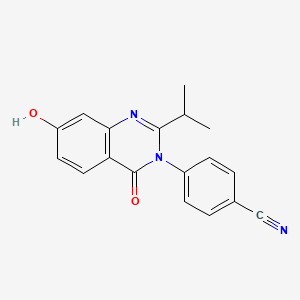

4-(7-hydroxy-4-oxo-2-propan-2-ylquinazolin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-11(2)17-20-16-9-14(22)7-8-15(16)18(23)21(17)13-5-3-12(10-19)4-6-13/h3-9,11,22H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPXRFIBKKSHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871814-52-7 | |

| Record name | Libvatrep | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871814527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LIBVATREP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W8B801TZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Libvatrep's Mechanism of Action on TRPV1 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Libvatrep (formerly SAF312) is a potent and highly selective noncompetitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of nociception.[1][2][3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound on TRPV1 channels, consolidating key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways and workflows. This compound is currently under investigation as a novel therapeutic for ocular surface pain.

Introduction to TRPV1 and its Role in Nociception

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons, specifically C-fibers and Aδ-fibers. It functions as a polymodal nociceptor, activated by a variety of stimuli including noxious heat (>43°C), acidic conditions (protons), and endogenous and exogenous chemical ligands such as capsaicin (the pungent component of chili peppers), anandamide, and N-arachidonoyl dopamine (NADA). Upon activation, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, leading to membrane depolarization and the initiation of a nerve impulse that is transmitted to the central nervous system and perceived as pain.

Given its central role in pain signaling, TRPV1 has emerged as a compelling therapeutic target for the development of novel analgesics. However, the development of systemic TRPV1 antagonists has been hampered by side effects, notably hyperthermia. This compound, as a topically administered agent for ocular pain, aims to provide localized analgesia while minimizing systemic exposure and associated adverse effects.

This compound's Potency and Selectivity

This compound demonstrates potent, noncompetitive, and reversible inhibition of human TRPV1 (hTRPV1) channels. Its inhibitory activity has been quantified against a range of TRPV1 activators.

Table 1: Inhibitory Potency (IC50) of this compound on hTRPV1 Channels

| Activator | IC50 (nM) |

| Low pH (5.5) | 5 ± 2 |

| Anandamide (AEA) | 10 ± 0 |

| Capsaicin | 12 ± 1 |

| N-arachidonoyl dopamine (NADA) | 27 ± 6 |

| Protein Kinase C (PKC) | 14 ± 2.4 |

| Noxious Heat (44°C) | 57 ± 3 |

Data sourced from FLIPR-based Ca2+ assays in CHO cells expressing hTRPV1.

Table 2: Selectivity Profile of this compound

| TRP Channel | Selectivity Fold vs. hTRPV1 |

| TRPM8 | >149-fold |

| Other TRP Channels (17 tested) | >319-fold |

Data from a selectivity panel of 18 human TRP channels.

Mechanism of Action: Noncompetitive Antagonism

This compound acts as a noncompetitive antagonist of the TRPV1 channel. This mode of inhibition is characterized by the antagonist binding to an allosteric site, distinct from the agonist binding site. Cryo-electron microscopy studies have revealed that this compound binds to the vanilloid binding pocket of the TRPV1 channel. This binding prevents the conformational changes in the S4 and S5 helices that are essential for channel gating, effectively locking the channel in a closed state.

This noncompetitive mechanism is therapeutically advantageous as this compound's efficacy is not surmounted by high concentrations of endogenous agonists that may be present in pathological conditions. Furthermore, noncompetitive antagonists that act as open-channel blockers are thought to preferentially target over-activated channels, potentially reducing side effects.

Signaling Pathways and Experimental Workflows

Signaling Pathway of TRPV1 Activation and this compound Inhibition

Caption: TRPV1 activation by various stimuli and its inhibition by this compound.

Experimental Workflow for Characterizing this compound Activity

Caption: Workflow for the preclinical characterization of this compound.

Detailed Experimental Protocols

FLIPR-based Calcium Influx Assay for IC50 Determination

This assay measures the inhibition of agonist-induced calcium influx in cells heterologously expressing hTRPV1.

-

Cell Culture:

-

Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing hTRPV1 in appropriate culture medium (e.g., DMEM/F-12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

-

Plate the cells into black-walled, clear-bottom 96- or 384-well microplates at a density that ensures a confluent monolayer on the day of the assay.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM) in a physiological buffer (e.g., HBSS) with 20 mM HEPES. An anion-exchange inhibitor like probenecid may be included to prevent dye leakage.

-

Aspirate the culture medium from the cell plates and add the dye loading buffer to each well.

-

Incubate the plates for 60-90 minutes at 37°C in the dark.

-

-

Compound and Agonist Preparation:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare the TRPV1 agonist (e.g., capsaicin, NADA, or acidic buffer) at a concentration that elicits a submaximal response (e.g., EC80).

-

-

Assay Procedure using FLIPR (Fluorometric Imaging Plate Reader):

-

Place the cell plate and the compound/agonist plates into the FLIPR instrument.

-

Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).

-

The instrument will then add the this compound dilutions to the cell plate. Incubate for a predefined period (e.g., 10-20 minutes).

-

Following the pre-incubation with this compound, the instrument will add the agonist to stimulate the TRPV1 channels.

-

Measure the fluorescence intensity kinetically for 2-5 minutes. The increase in fluorescence corresponds to the influx of Ca2+ upon channel activation.

-

-

Data Analysis:

-

The inhibitory effect of this compound is calculated as the percentage reduction of the agonist-induced fluorescence signal.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Patch-Clamp Electrophysiology for Mechanism of Action

This "gold standard" technique provides a direct measure of ion channel activity and is used to confirm the noncompetitive mechanism of antagonism.

-

Cell Preparation:

-

Use cells expressing hTRPV1 as described in the FLIPR assay.

-

Plate the cells on glass coverslips at a low density suitable for patch-clamping.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

-

Recording Procedure (Whole-Cell Configuration):

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Mount the coverslip with cells onto the stage of an inverted microscope.

-

Using a micromanipulator, approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply a TRPV1 agonist (e.g., capsaicin) to the external solution to evoke an inward current.

-

Once a stable agonist-evoked current is established, co-apply increasing concentrations of this compound with the agonist.

-

To demonstrate noncompetitive antagonism, generate agonist dose-response curves in the absence and presence of fixed concentrations of this compound. A noncompetitive antagonist will reduce the maximum response (Emax) of the agonist without significantly shifting the EC50.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.

-

Calculate the percentage inhibition at each this compound concentration.

-

Analyze the shift in the agonist dose-response curve to confirm the noncompetitive mechanism.

-

Conclusion

This compound is a potent, selective, and noncompetitive antagonist of the TRPV1 channel. Its mechanism of action, characterized by binding to the vanilloid pocket and preventing channel gating, provides a strong rationale for its development as a novel analgesic. The detailed experimental protocols outlined in this guide serve as a foundation for the continued investigation and characterization of this compound and other TRPV1 modulators. As a topically administered agent, this compound holds the promise of providing effective, localized pain relief for conditions such as ocular surface pain, while potentially avoiding the systemic side effects that have challenged the development of other TRPV1 antagonists.

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Molecular dynamics: a powerful tool for studying the medicinal chemistry of ion channel modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correlating ion channel structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the TRPV1 ion channel determined by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]

SAF312 (Libvatrep): A Technical Overview of a Novel TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAF312, also known as Libvatrep, is a potent and selective, non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Initially developed by Novartis, this small molecule benzonitrile and quinazoline derivative has been investigated for its analgesic properties, particularly in the context of ocular pain.[3] This technical guide provides a detailed overview of the chemical structure, mechanism of action, and available preclinical and clinical data for SAF312.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C18H15N3O2 and a molecular weight of 305.33 g/mol .[4]

| Identifier | Value |

| IUPAC Name | 4-(2-isopropyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzonitrile |

| CAS Number | 871814-52-7[1] |

| Molecular Formula | C18H15N3O2 |

| Molecular Weight | 305.33 |

| SMILES | N#CC1=CC=C(N2C(C(C)C)=NC3=C(C=CC(O)=C3)C2=O)C=C1 |

Chemical Structure of SAF312 (this compound)

Caption: 2D chemical structure of SAF312 (this compound).

Mechanism of Action: TRPV1 Antagonism

SAF312 functions as a potent, selective, and non-competitive antagonist of the TRPV1 receptor. The TRPV1 channel is a non-selective cation channel that plays a crucial role in the sensation of pain, particularly inflammatory pain, and is activated by various stimuli including heat, capsaicin, and low pH. By inhibiting TRPV1, SAF312 effectively blocks the signaling pathways associated with pain transmission. Structural studies have indicated that the binding site of SAF312 on the TRPV1 channel is in close proximity to and partially overlaps with the cholesterol binding site, and the presence of cholesterol influences the inhibitory activity of SAF312.

Caption: Mechanism of action of SAF312 as a TRPV1 antagonist.

Quantitative Data

In Vitro Antagonistic Activity

SAF312 has demonstrated potent inhibition of the human TRPV1 channel activated by various stimuli in a fluorescent imaging plate reader (FLIPR) assay using Chinese hamster ovary (CHO) cells expressing the human TRPV1 channel.

| Stimulus | IC50 (nM) |

| pH 5.5 (MES) | 5 |

| N-arachidonoylethanolamine (Anandamide) | 10 |

| Capsaicin | 12 |

| N-arachidonoyl dopamine (NADA) | 27 |

| Protein Kinase C (PKC) | 14 ± 2.4 |

| Noxious Heat (44°C) | 57 ± 3 |

Data presented as mean or mean ± SEM where available.

SAF312 exhibited high selectivity for TRPV1, being over 150-fold more selective for TRPV1 compared to a panel of 18 other TRP channels.

Pharmacokinetics

Pharmacokinetic studies in rabbits following a single topical ocular dose of SAF312 revealed the highest concentrations in the cornea and conjunctiva.

| Tissue | Cmax Range (nM) | AUClast Range (nM*h) |

| Cornea | 8,710 - 25,000 | 27,800 - 66,500 |

| Conjunctiva | 9,110 - 27,500 | 19,700 - 62,900 |

| Plasma | 29.0 - 90.4 | - |

A first-in-human study with healthy volunteers demonstrated that topical ocular SAF312 is rapidly absorbed and results in low systemic exposure.

Clinical Efficacy in Post-Photorefractive Keratectomy (PRK) Pain

A Phase 2 clinical trial evaluated the efficacy of SAF312 2.5% eye drops in controlling pain after photorefractive keratectomy (PRK) surgery.

| Endpoint | Result | P-value |

| Mean difference in VAS pain score at 6 hours post-op | -11.13 (-25%) | 0.005 |

| Mean difference in VAS pain score over 0-12 hours post-op | -8.56 (-22%) | 0.017 |

Participants treated with SAF312 also showed a trend towards reduced use of oral rescue medication in the first 24 hours post-surgery.

Experimental Protocols

In Vitro Antagonistic Activity Assay (FLIPR)

The antagonistic activity of SAF312 against various TRPV1 stimuli was assessed using a fluorescent imaging plate reader (FLIPR) assay.

-

Cell Line: Chinese hamster ovary (CHO) cells stably expressing the human TRPV1 channel.

-

Assay Principle: Measurement of intracellular calcium influx upon channel activation using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

General Procedure:

-

CHO-hTRPV1 cells are seeded in 96-well plates and incubated.

-

Cells are loaded with a calcium-sensitive dye.

-

Cells are pre-incubated with varying concentrations of SAF312 or vehicle.

-

A specific TRPV1 agonist (e.g., capsaicin, low pH buffer) is added to the wells.

-

The change in fluorescence, corresponding to calcium influx, is measured in real-time using a FLIPR instrument.

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

-

Pharmacokinetic Analysis in Rabbits

-

Animal Model: New Zealand white or Dutch belted rabbits.

-

Dosing: A single topical ocular dose of SAF312 suspension (e.g., 0.5%, 1.0%, 1.5%, 2.5%).

-

Sample Collection: Ocular tissues (cornea, conjunctiva, aqueous humor, etc.) and plasma are collected at various time points post-dose.

-

Bioanalysis: SAF312 concentrations in tissue homogenates and plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) in human plasma was reported as 0.05 ng/mL.

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated using non-compartmental analysis methods.

Caption: General workflow for preclinical pharmacokinetic studies of SAF312.

Phase 2 Clinical Trial for Post-PRK Pain

-

Study Design: A randomized, placebo (vehicle)-controlled, participant- and investigator-masked, bilateral crossover study.

-

Participants: 40 participants undergoing bilateral PRK surgery.

-

Treatment Regimen: Participants received SAF312 2.5% eye drops in one eye and vehicle in the other, four times daily for 72 hours after PRK, in one of two treatment sequences (SAF312 followed by vehicle, or vice versa).

-

Primary Endpoints:

-

Visual Analog Scale (VAS) pain scores at 6 hours after the first dose.

-

Average VAS pain scores over the first 12 hours post-operatively.

-

-

Data Analysis: VAS pain scores were analyzed using a longitudinal mixed-model repeated-measures (MMRM) approach to account for the crossover design.

Conclusion

SAF312 (this compound) is a well-characterized TRPV1 antagonist with demonstrated preclinical and clinical efficacy in the management of ocular pain. Its potent and selective non-competitive mechanism of action, favorable pharmacokinetic profile with high ocular tissue distribution and low systemic exposure, and positive results in a Phase 2 trial for post-PRK pain highlight its potential as a novel therapeutic agent. Further clinical development will be crucial to fully establish its role in the treatment of various ocular pain conditions.

References

Libvatrep (SAF312): A Technical Guide to its Role as a TRPV1 Antagonist in Nociceptor Signaling

Executive Summary

Nociception, the neural process of encoding noxious stimuli, is a critical area of research for developing novel analgesics. A key target in pain pathways is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel expressed predominantly in nociceptive sensory neurons.[1][2][3] this compound (also known as SAF312) is a potent, selective, and non-competitive antagonist of the TRPV1 receptor.[1][4] Initially investigated for postoperative dental pain, its current development focuses on topical administration for ocular surface pain. This document provides a detailed overview of this compound's mechanism of action, pharmacology, and the experimental protocols used to characterize its activity in nociceptor signaling pathways.

Mechanism of Action: Antagonism of the TRPV1 Signaling Pathway

TRPV1 is a polymodal sensor, activated by a range of noxious stimuli including high temperatures (>43°C), acidic conditions (low pH), and endogenous/exogenous chemical ligands such as capsaicin (the pungent component of chili peppers) and inflammatory mediators. Located on primary afferent neurons, the activation of TRPV1 leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the neuron. This depolarization generates an action potential that propagates along the nerve fiber to the central nervous system, ultimately perceived as pain, typically with a burning sensation.

This compound functions as a non-competitive antagonist of TRPV1. This means it inhibits channel activity regardless of the presence of an agonist. Structural studies suggest its binding site is near and partially overlaps with the cholesterol binding site, and its inhibitory action is dependent on this interaction. By binding to the channel, this compound prevents the conformational changes necessary for ion influx, thereby blocking the initial step of the pain signaling cascade.

Quantitative Pharmacological Data

This compound's potency and selectivity have been characterized through in-vitro cellular assays. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In-Vitro Inhibitory Potency of this compound

This table presents the half-maximal inhibitory concentration (IC50) values of this compound against human TRPV1 (hTRPV1) expressed in Chinese Hamster Ovary (CHO) cells. Inhibition was measured as a function of blocking calcium influx induced by various known TRPV1 agonists.

| Agonist Stimulus | Agonist Concentration | This compound IC50 (nM) | Source |

| Low pH (MES buffer) | pH 5.5 | 5 | |

| N-arachidonoylethanolamine | Not Specified | 10 | |

| Capsaicin | Not Specified | 12 | |

| N-arachidonoyl dopamine | Not Specified | 27 |

Table 2: Selectivity Profile of this compound

The selectivity of this compound was assessed against a panel of other human Transient Receptor Potential (TRP) channels to ensure specificity for TRPV1.

| Channel Family | Selectivity Factor | Assay Type | Source |

| Other TRP Channels | >149-fold | Calcium Influx Assay | |

| Panel of 18 TRP Channels | >150-fold | Calcium Influx Assay |

Key Experimental Protocols

The characterization of this compound relies on robust in-vitro functional assays. The following protocol details the methodology for determining the inhibitory activity of this compound using a calcium influx assay.

Protocol: In-Vitro Calcium Influx Assay using a Fluorescent Imaging Plate Reader (FLIPR)

Objective: To quantify the dose-dependent inhibition of agonist-induced calcium influx by this compound in a cell line stably expressing human TRPV1 (hTRPV1).

Materials:

-

Cells: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with hTRPV1.

-

Reagents: Cell culture medium (e.g., DMEM/F-12), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Test Compound: this compound (SAF312) dissolved in DMSO, with serial dilutions prepared.

-

Agonist: Capsaicin (or other relevant agonist) dissolved in DMSO.

-

Equipment: 384-well black-walled, clear-bottom microplates, CO₂ incubator, Fluorescent Imaging Plate Reader (FLIPR).

Methodology:

-

Cell Culture and Plating:

-

Culture hTRPV1-expressing cells in T-75 flasks at 37°C and 5% CO₂.

-

Harvest cells at 80-90% confluency using Trypsin-EDTA.

-

Seed cells into 384-well microplates at a density of 10,000-20,000 cells per well and incubate for 24 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.

-

Remove culture medium from the wells and add 50 µL of the dye loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 1 pM to 10 µM.

-

After incubation, transfer the plate to the FLIPR instrument.

-

Add 10 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the respective wells.

-

Incubate for a predefined period (e.g., 15-30 minutes) to allow compound binding.

-

-

Agonist Stimulation and Data Acquisition:

-

Prepare the agonist (e.g., Capsaicin) at a concentration known to elicit a sub-maximal response (e.g., EC80).

-

The FLIPR instrument measures baseline fluorescence for 10-20 seconds.

-

The instrument then automatically adds 20 µL of the agonist solution to all wells.

-

Fluorescence is continuously monitored for an additional 2-3 minutes to capture the peak calcium influx.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence post-agonist addition.

-

Normalize the data: Set the response in vehicle-treated, agonist-stimulated wells as 100% activity and the response in wells with no agonist as 0% activity.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.

-

Clinical and Preclinical Significance

This compound has demonstrated a favorable safety and tolerability profile in both preclinical animal studies and early-stage human clinical trials. Its topical formulation for ocular surface pain is particularly noteworthy, as it may circumvent systemic side effects like hyperthermia, which have hindered the development of orally administered TRPV1 antagonists. First-in-human studies have confirmed that topical ocular administration of this compound is well-tolerated, results in low systemic exposure, and does not produce an undesired anesthetic effect on the cornea. Phase 2 trials have further evaluated its efficacy in reducing postoperative pain following photorefractive keratectomy (PRK).

Conclusion

This compound is a highly selective and potent non-competitive antagonist of the TRPV1 channel, a critical component of nociceptor signaling pathways. Quantitative in-vitro data confirm its ability to block channel activation by multiple stimuli at nanomolar concentrations. Its development as a topical analgesic for ocular pain represents a promising therapeutic strategy, potentially offering targeted pain relief without the systemic liabilities that have challenged previous TRPV1 antagonists. Further clinical investigation will be crucial to fully establish its efficacy and safety profile for patient care.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Libvatrep (SAF312): A Novel TRPV1 Antagonist for Ocular Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of Libvatrep (also known as SAF312), a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, for the treatment of ocular pain. The data herein is compiled from publicly available research to support scientific inquiry and drug development efforts in the field of ophthalmology.

Introduction to this compound and its Target: TRPV1 in Ocular Pain

Ocular surface pain is a significant clinical challenge, arising from various etiologies including post-surgical states, dry eye disease, and neuropathic conditions. The cornea is one of the most densely innervated tissues in the human body, making it highly sensitive to painful stimuli. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, acid, and various inflammatory mediators.[1][2][3][4] Immunohistochemical studies have confirmed the expression of TRPV1 in human corneal and conjunctival epithelial cells, as well as in corneal nerves.[5] This localization positions TRPV1 as a critical mediator in the sensation of ocular pain, making it a prime therapeutic target.

This compound (SAF312) is a quinazolinone derivative developed as a potent, selective, and non-competitive antagonist of the human TRPV1 receptor. By blocking the activation of TRPV1, this compound aims to inhibit the signaling cascade that leads to the perception of ocular pain. This document summarizes the key preclinical data that form the basis for its clinical development.

Mechanism of Action and In Vitro Pharmacology

This compound functions by directly inhibiting the TRPV1 channel, thereby preventing the influx of cations (primarily Ca2+) that initiates the pain signal. Its non-competitive mode of antagonism suggests that it may be effective against a broad range of TRPV1 activators.

In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed using a fluorescent imaging plate reader (FLIPR) assay to measure calcium influx in Chinese Hamster Ovary (CHO) cells expressing the human TRPV1 channel. The results demonstrate potent inhibition of TRPV1 activation by various stimuli.

Table 1: In Vitro Inhibitory Activity of this compound (SAF312) against Human TRPV1

| Agonist (Stimulus) | IC50 (nM) |

| Low pH (MES, pH 5.5) | 5 ± 2 |

| N-arachidonoylethanolamine (AEA) | 10 ± 0 |

| Capsaicin | 12 ± 1 |

| Protein Kinase C (PKC) Activator | 14 ± 2.4 |

| N-arachidonoyl dopamine (NADA) | 27 ± 6 |

| Noxious Heat (44°C) | 57 ± 3 |

Data presented as mean ± SEM.

This compound demonstrated high selectivity for TRPV1, being over 149-fold more selective for TRPV1 compared to a panel of 18 other transient receptor potential (TRP) channels.

Signaling Pathway of TRPV1 in Ocular Pain and this compound's Point of Intervention

The following diagram illustrates the signaling pathway of TRPV1 in response to noxious stimuli on the ocular surface and the inhibitory action of this compound.

Preclinical Efficacy in Animal Models

While the potent in vitro activity and the targeted mechanism of action strongly support the potential efficacy of this compound in treating ocular pain, publicly available literature does not contain specific quantitative data from preclinical animal models of ocular pain for this compound (SAF312). Studies on other TRPV1 antagonists have shown antihyperalgesic effects in various animal pain models. The development of this compound for ocular pain is further supported by the high concentrations achieved in target ocular tissues, which are well above the levels required for TRPV1 inhibition in vitro.

In Vivo Pharmacokinetics

The ocular and systemic pharmacokinetics of a single topical dose of this compound were evaluated in male New Zealand white rabbits.

Experimental Protocol: Pharmacokinetic Study in Rabbits

-

Subjects: Male New Zealand white rabbits.

-

Administration: A single bilateral topical ocular dose of this compound eye drops (35 μL/eye).

-

Dose Groups: 0.5%, 1.0%, 1.5%, and 2.5% concentrations.

-

Sample Collection: Ocular tissues (cornea, conjunctiva, aqueous humor, lens, vitreous humor, and retina) and plasma were collected at various time points.

-

Analysis: Drug concentrations were determined to calculate pharmacokinetic parameters (Cmax, Tmax, AUC).

Ocular Tissue Distribution

Following topical administration, this compound showed the highest concentrations in the cornea and conjunctiva, the primary target tissues for treating ocular surface pain.

Table 2: Ocular and Plasma Pharmacokinetic Parameters of this compound in Rabbits (Single Dose)

| Tissue | Dose | Cmax (nM) | AUClast (nM*h) |

| Cornea | 0.5% - 2.5% | 8,710 - 25,000 | 27,800 - 66,500 |

| Conjunctiva | 0.5% - 2.5% | 9,110 - 27,500 | 19,700 - 62,900 |

| Aqueous Humor | 0.5% - 2.5% | 134 - 437 | 370 - 1,210 |

| Lens | 0.5% - 2.5% | 20.3 - 103 | 148 - 669 |

| Retina | 0.5% - 2.5% | 15.6 - 36.9 | 118 - 280 |

| Vitreous Humor | 0.5% - 2.5% | 1.3 - 2.9 | 11.2 - 27.6 |

| Plasma | 0.5% - 2.5% | 29.0 - 90.4 | 106 - 322 |

Data represents the range of mean values across the tested dose concentrations.

Importantly, following a single 0.5% dose, the mean concentrations of this compound in the cornea and conjunctiva remained more than 30-fold higher than the in vitro IC50 for NADA- and capsaicin-mediated TRPV1 activation for at least 12 hours, indicating sustained target engagement. Systemic exposure was low, suggesting a reduced risk of systemic side effects.

Preclinical Safety and Toxicology

The safety and tolerability of topically administered this compound were evaluated in repeated-dose toxicity studies in rabbits and dogs.

Experimental Protocols: Toxicology Studies

Summary of Toxicology Findings

This compound was found to be safe and well-tolerated in both rabbits and dogs at concentrations up to the highest feasible dose of 2.5%.

Table 3: Summary of Repeated-Dose Ocular Toxicology Studies of this compound (SAF312)

| Species | Study Duration | Dosing Frequency | Concentrations | Key Findings | NOAEL* |

| Rabbit | 2 Weeks | 4x/day (post-PRK) or 8x/day (normal eyes) | Up to 2.5% | No adverse effects observed. | 2.5% |

| Rabbit | 13 Weeks | 4x/day | Up to 2.5% | Well-tolerated. Minor findings included increased ocular discharge (≥1.5%) and punctate corneal staining (2.5%). | 2.5% |

| Dog | 13 Weeks | 4x/day | Up to 2.5% | Well-tolerated. Minor findings included increased ocular discharge and conjunctival hyperemia (≥1.5%) and punctate corneal staining (2.5%). | 2.5% |

*No Observed Adverse Effect Level.

Toxicokinetic analysis confirmed low plasma exposure and minimal accumulation with repeated dosing.

Corneal Wound Healing

A critical safety consideration for any topical ocular therapeutic is its potential impact on corneal wound healing. The effect of this compound on corneal re-epithelialization was assessed in rabbits following photorefractive keratectomy (PRK). The study found no delay in corneal wound healing in rabbits treated with this compound at concentrations up to 2.5% administered four times daily for 14 days. This is a crucial finding, as some other topical analgesics, such as NSAIDs, have been associated with delayed wound healing.

Conclusion

The preclinical data for this compound (SAF312) demonstrate that it is a potent, selective, and non-competitive antagonist of the TRPV1 receptor. Following topical ocular administration, it achieves high and sustained concentrations in the cornea and conjunctiva with minimal systemic exposure. Extensive toxicology studies in rabbits and dogs have established a favorable safety profile, with no adverse effects on corneal wound healing. While specific preclinical efficacy data in animal models of ocular pain are not publicly available, the robust pharmacological and safety profile provides a strong rationale for its development as a novel, non-steroidal therapeutic for the management of ocular surface pain. These findings have supported the progression of this compound into clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topical Ocular TRPV1 Antagonist SAF312 (this compound) for Postoperative Pain After Photorefractive Keratectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topical Ocular TRPV1 Antagonist SAF312 (this compound) Demonstrates Safety, Low Systemic Exposure, and No Anesthetic Effect in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

Libvatrep (SAF312): A Technical Guide to its High Selectivity for the TRPV1 Channel

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Libvatrep (SAF312) is a potent and highly selective, non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of ocular surface pain.[1][2][3][4][5] Preclinical studies have demonstrated its significant selectivity for TRPV1 over a broad panel of other TRP channels, highlighting its potential as a targeted therapeutic agent with a favorable safety profile. This document provides an in-depth technical overview of this compound's selectivity, the experimental protocols used for its determination, and the relevant signaling pathways.

Quantitative Selectivity Profile of this compound (SAF312)

This compound has been shown to be highly selective for the human TRPV1 channel. Selectivity assays conducted against a panel of 18 human TRP channels revealed that this compound is at least 149-fold more selective for TRPV1 than for other TRP family members. The closest off-target activity was observed against TRPM8, yet this compound still displayed a 149-fold selectivity for TRPV1. For most other TRP channels, the selectivity was even greater, exceeding 319-fold.

The antagonistic activity of this compound against human TRPV1 has been quantified using various stimuli, demonstrating its robust inhibitory profile.

| Target | Stimulus | IC50 (nM) |

| Human TRPV1 | pH 5.5 (MES) | 5 ± 2 |

| Human TRPV1 | Anandamide (AEA) | 10 ± 0 |

| Human TRPV1 | Capsaicin | 12 ± 1 |

| Human TRPV1 | N-arachidonoyl dopamine (NADA) | 27 ± 6 |

| Human TRPV1 | Protein Kinase C (PKC) | 14 ± 2.4 |

| Human TRPV1 | Noxious Heat (44°C) | 57 ± 3 |

| TRP Channel Panel | Fold Selectivity vs. TRPV1 |

| TRPM8 | >149-fold |

| Other TRP Channels (17 total) | >319-fold |

Data compiled from multiple sources.

Experimental Protocols

The selectivity of this compound was primarily determined using a fluorescent imaging plate reader (FLIPR) assay to measure calcium influx in cells engineered to express specific human TRP channels.

FLIPR-Based Calcium Influx Assay for TRP Channel Selectivity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human TRP channels by measuring changes in intracellular calcium concentration following channel activation.

Cell Lines:

-

Chinese Hamster Ovary (CHO) cells expressing human TRPM5.

-

Human Embryonic Kidney (HEK) cells expressing 17 other human TRP channels, including TRPV1.

Methodology:

-

Cell Culture and Plating:

-

CHO or HEK cells stably expressing a specific human TRP channel are cultured under standard conditions.

-

Cells are trypsinized, counted, and seeded into black, clear-bottomed 96-well plates at a density of 50,000 cells per well.

-

The plates are incubated overnight to allow for cell adherence.

-

-

Dye Loading:

-

The following day, the culture medium is removed from the cell plates.

-

25 µL of assay buffer is added to each well.

-

Cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This dye exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.

-

-

Compound Application:

-

This compound (SAF312) is prepared in a series of dilutions to generate a dose-response curve.

-

The diluted compound is added to the wells containing the dye-loaded cells and incubated for a specific period to allow for target engagement.

-

-

Channel Activation and Signal Detection:

-

The 96-well plate is placed into a FLIPR instrument.

-

A specific agonist for the expressed TRP channel is added to the wells to induce channel opening and subsequent calcium influx.

-

The FLIPR instrument measures the change in fluorescence intensity in real-time, both before and after the addition of the agonist.

-

-

Data Analysis:

-

The inhibition of the agonist-evoked calcium influx at each concentration of this compound is calculated.

-

A dose-response curve is generated by plotting the percent inhibition against the logarithm of the this compound concentration.

-

The IC50 value, representing the concentration of this compound required to inhibit 50% of the maximal agonist response, is determined by fitting the data to a suitable pharmacological model, such as the four-parameter logistic equation.

-

Visualizations: Signaling Pathways and Experimental Workflows

TRPV1 Signaling Pathway and Inhibition by this compound (SAF312)

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tvst.arvojournals.org [tvst.arvojournals.org]

The Pharmacological Profile of Libvatrep: A Potent and Selective TRPV1 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Libvatrep (formerly known as SAF312) is a potent, selective, and non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways.[1][2][3][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical findings. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TRPV1 antagonists.

Introduction to TRPV1 and its Role in Nociception

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons. It acts as a polymodal sensor for a variety of noxious stimuli, including heat (>43°C), acidic conditions (pH < 6), and endogenous and exogenous chemical ligands such as capsaicin, the pungent component of chili peppers. Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as pain.

Given its central role in nociception, TRPV1 has emerged as a promising therapeutic target for the development of novel analgesics. However, the clinical development of systemic TRPV1 antagonists has been hampered by side effects, most notably hyperthermia. This compound, developed for topical administration, aims to circumvent these systemic side effects by delivering the antagonist directly to the target tissue.

Mechanism of Action of this compound

This compound is a non-competitive antagonist of the human TRPV1 receptor. This means that it does not compete with agonists for the same binding site but rather binds to an allosteric site on the receptor, inducing a conformational change that prevents channel opening. This non-competitive mechanism of inhibition is effective against a broad range of TRPV1 activators.

In Vitro Pharmacology

Potency and Efficacy

The potency of this compound has been evaluated in vitro using Chinese Hamster Ovary (CHO) cells expressing the human TRPV1 receptor. The inhibitory activity was measured as the concentration of this compound required to inhibit 50% of the calcium influx (IC50) induced by various TRPV1 agonists.

| Agonist (Stimulus) | IC50 (nM) |

| Low pH (5.5) | 5 ± 2 |

| N-arachidonoylethanolamine (AEA) | 10 ± 0 |

| Capsaicin | 12 ± 1 |

| N-arachidonoyl dopamine (NADA) | 27 ± 6 |

| Protein Kinase C (PKC) activator | 14 ± 2.4 |

| Noxious Heat (44°C) | 57 ± 3 |

| Data from fluorescent imaging plate reader (FLIPR)-based Ca2+ assay in CHO-hTRPV1 cells. |

Selectivity

This compound exhibits high selectivity for the TRPV1 receptor over other members of the transient receptor potential (TRP) channel family. In a panel of 18 human TRP channels, this compound demonstrated over 149-fold greater selectivity for TRPV1 compared to the next most sensitive channel, TRPM8. This high selectivity minimizes the potential for off-target effects.

Preclinical Pharmacology

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in rabbits following a single topical ocular administration of this compound. The highest concentrations of the drug were found in the cornea and conjunctiva, the target tissues for treating ocular pain. Systemic exposure was low, suggesting a reduced risk of systemic side effects.

| Tissue | Mean Cmax (nM) | Mean AUClast (nM*h) |

| Cornea | 8710 - 25000 | 27800 - 66500 |

| Conjunctiva | 9110 - 27500 | 19700 - 62900 |

| Plasma | 29.0 - 90.4 | Not Reported |

| Data from single topical ocular dose (0.5%, 1.0%, 1.5%, 2.5%) in rabbits. |

Safety and Tolerability

In vivo toxicology studies in rabbits and dogs demonstrated that topical ocular administration of this compound was safe and well-tolerated at concentrations up to 2.5%. Importantly, this compound did not delay corneal wound healing in a rabbit model of photorefractive keratectomy (PRK).

Clinical Pharmacology

Clinical Trials

This compound has been evaluated in Phase I and Phase II clinical trials for the treatment of ocular surface pain and postoperative pain following PRK.

A first-in-human, double-masked, randomized, single- and multiple-ascending dose study in healthy volunteers showed that topical ocular this compound was well-tolerated with no significant ocular or systemic safety concerns. The study also confirmed low systemic exposure and, importantly, demonstrated no anesthetic effect on the cornea.

A Phase II proof-of-concept study in patients undergoing PRK demonstrated that this compound 2.5% administered four times daily for three days was effective in reducing ocular pain compared to a vehicle control. The study met its primary endpoints, showing a statistically significant reduction in pain scores at 6 hours and over the first 12 hours post-surgery.

Pharmacokinetics in Humans

Pharmacokinetic analysis from the first-in-human study showed that after topical ocular administration, this compound is rapidly absorbed with low systemic exposure. Even with supratherapeutic dosing (2.5% solution, 8 times daily for 7 days), the mean steady-state plasma concentrations remained low, providing a safety margin of over 70-fold compared to the no-observed-adverse-effect level in preclinical oral dosing studies.

Experimental Protocols

In Vitro Potency Assay (FLIPR-based Calcium Influx Assay)

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 (hTRPV1) receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom microplates and incubated overnight.

-

Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and the cells are incubated to allow dye uptake.

-

Compound Addition: Various concentrations of this compound or vehicle are added to the wells and pre-incubated.

-

Agonist Stimulation and Signal Detection: A TRPV1 agonist (e.g., capsaicin, low pH buffer) is added to the wells, and the change in fluorescence intensity, corresponding to calcium influx, is measured in real-time using a Fluorescent Imaging Plate Reader (FLIPR).

-

Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Pharmacokinetic Study (Rabbit Model)

-

Animal Model: New Zealand white rabbits are used for the study.

-

Drug Administration: A single drop of this compound formulation (at various concentrations) is administered topically to both eyes of the rabbits.

-

Sample Collection: At predetermined time points, animals are euthanized, and ocular tissues (cornea, conjunctiva, aqueous humor, etc.) and blood samples are collected.

-

Sample Processing and Analysis: Drug concentrations in the collected tissues and plasma are quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters, including Cmax (maximum concentration) and AUC (area under the concentration-time curve), are calculated from the concentration-time data.

Visualizations

TRPV1 Signaling Pathway and this compound's Mechanism of Action

Caption: TRPV1 activation by noxious stimuli and inhibition by this compound.

Experimental Workflow for In Vitro Characterization of this compound

Caption: Workflow for determining in vitro potency and selectivity.

Conclusion

This compound is a potent and highly selective non-competitive antagonist of the TRPV1 receptor. Preclinical and clinical studies have demonstrated its potential as a safe and effective topical analgesic for ocular pain. Its pharmacological profile, characterized by potent, broad-spectrum TRPV1 antagonism, high selectivity, and low systemic exposure, makes it a promising candidate for further development in treating conditions involving localized TRPV1 hypersensitivity. The detailed data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the field of pain therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro Efficacy and Mechanism of Action of Libvatrep on Sensory Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Libvatrep (formerly known as SAF312) is a potent, selective, and non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2][3] TRPV1 is a critical transducer of noxious stimuli on primary afferent sensory neurons, playing a key role in the signaling pathways of inflammatory and neuropathic pain.[1][4] This technical guide provides an in-depth overview of the available in-vitro data on this compound's effects, focusing on its mechanism of action and pharmacological profile. While much of the detailed quantitative data has been generated using heterologous expression systems, these findings are highly relevant to the compound's effects on sensory neurons where TRPV1 is predominantly expressed.

Mechanism of Action: TRPV1 Antagonism

This compound exerts its effects by directly inhibiting the TRPV1 ion channel. This channel, expressed on nociceptive sensory neurons, is a polymodal receptor activated by a variety of stimuli including capsaicin, noxious heat, and acidic conditions. In-vitro studies have confirmed that this compound acts as a non-competitive antagonist, meaning it does not compete with agonists like capsaicin for the same binding site. This mode of inhibition is effective against channel activation triggered by multiple pathways.

Signaling Pathways Modulated by this compound

The activity of the TRPV1 channel is sensitized by inflammatory mediators through intracellular signaling cascades, primarily involving Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate the TRPV1 channel, lowering its activation threshold and increasing its response to stimuli, a key process in peripheral sensitization and hyperalgesia. This compound has been shown to inhibit TRPV1 activation induced by PKC, indicating its potential to counteract this inflammatory sensitization. By blocking the channel, this compound effectively prevents the influx of cations (primarily Ca²⁺ and Na⁺) that leads to neuronal depolarization and the propagation of pain signals.

Quantitative In-vitro Data

The potency of this compound has been extensively characterized through in-vitro calcium flux assays, primarily using Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 channel (CHO-hTRPV1). These assays measure the ability of this compound to inhibit the intracellular calcium increase triggered by various TRPV1 agonists.

| Agonist (Stimulus) | Cell System | IC₅₀ (nM) [Mean ± SEM] | Reference |

| Low pH (MES, pH 5.5) | CHO-hTRPV1 | 5 ± 2 | |

| Anandamide (AEA) | CHO-hTRPV1 | 10 ± 0 | |

| Capsaicin | CHO-hTRPV1 | 12 ± 1 | |

| N-arachidonoyl dopamine (NADA) | CHO-hTRPV1 | 27 ± 6 | |

| Protein Kinase C (PKC) Activation | CHO-hTRPV1 | 14 ± 2.4 | |

| Noxious Heat (44°C) | CHO-hTRPV1 | 57 ± 3 |

Table 1: this compound Potency (IC₅₀) Against Various TRPV1 Agonists. Data derived from in-vitro calcium flux assays on CHO cells expressing human TRPV1.

Selectivity Profile

This compound demonstrates high selectivity for the TRPV1 channel. When tested against a panel of 18 other human Transient Receptor Potential (TRP) channels, this compound was found to be over 149-fold more selective for TRPV1. The closest off-target activity was observed against TRPM8, but still with a 149-fold selectivity margin. For most other TRP family members, the selectivity was at least 319-fold.

Experimental Protocols

The following sections detail the methodologies for key in-vitro experiments used to characterize TRPV1 antagonists like this compound.

Protocol 1: In-vitro Calcium Flux Assay (FLIPR)

This is the primary method used to determine the potency (IC₅₀) of this compound against various agonists in a high-throughput format.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human TRPV1 gene are cultured in a suitable medium (e.g., Ham's F-12) until they reach approximately 80% confluency.

-

Plating: Cells are harvested and seeded into 384-well black, clear-bottom microplates at a density of around 50,000 cells per well and incubated overnight.

-

Dye Loading: The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or from a Calcium 6 Assay Kit) in an assay buffer. The plates are incubated at 37°C for approximately 1.5 hours to allow the dye to enter the cells.

-

Compound Addition: The plate is placed into a Fluorescent Imaging Plate Reader (FLIPR). This compound, diluted to various concentrations, is added to the wells.

-

Agonist Challenge: After a short pre-incubation with this compound, a known TRPV1 agonist (e.g., capsaicin, NADA, or low pH buffer) is added at a concentration known to elicit a sub-maximal response (typically EC₈₀).

-

Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time (typically for 5 minutes) upon agonist addition. An increase in fluorescence corresponds to an influx of calcium into the cells.

-

Data Analysis: The inhibitory effect of this compound is calculated by comparing the fluorescence signal in treated wells to control wells (agonist only). An IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on Sensory Neurons

While specific patch-clamp data for this compound on primary sensory neurons is not publicly available, this protocol describes the standard methodology used to assess the effect of a compound on ion channel currents and neuronal excitability.

-

Neuron Culture: Dorsal Root Ganglion (DRG) or Trigeminal Ganglion (TG) neurons are harvested from rodents. The ganglia are treated with enzymes (e.g., collagenase and dispase) to dissociate the cells. Neurons are then plated on coated coverslips and cultured for 1-7 days.

-

Recording Setup: A coverslip with adherent neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

-

Patching: A glass micropipette with a fine tip (1-5 MΩ resistance) filled with an intracellular solution is carefully maneuvered to form a high-resistance seal ("giga-seal") with the membrane of a single neuron.

-

Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Voltage-Clamp Recordings:

-

The membrane potential is held at a constant value (e.g., -70 mV).

-

A voltage protocol is applied (e.g., a step depolarization) to open ion channels.

-

A TRPV1 agonist (e.g., capsaicin) is applied via the perfusion system to elicit an inward current.

-

After establishing a stable baseline response, this compound is co-applied with the agonist to measure the degree of current inhibition.

-

-

Current-Clamp Recordings:

-

The membrane potential is recorded without being clamped.

-

Current is injected into the neuron to elicit action potentials (firing).

-

The effect of a sensitizing agent (e.g., bradykinin) on neuronal firing is measured.

-

This compound is then applied to determine if it can reduce the firing frequency back to baseline.

-

-

Data Analysis: Recorded currents and voltage traces are analyzed to determine changes in current amplitude, channel kinetics, action potential frequency, and other excitability parameters.

Conclusion

The available in-vitro data robustly characterize this compound as a potent and highly selective non-competitive antagonist of the TRPV1 channel. The quantitative data from heterologous cell systems provide a strong foundation for understanding its mechanism of action. These findings strongly suggest that this compound can effectively inhibit the activation of TRPV1 on sensory neurons, thereby blocking the downstream signaling that leads to the sensation of pain. While direct quantitative in-vitro studies on primary sensory neurons are not yet widely published, the existing pharmacological profile makes this compound a compelling candidate for the treatment of conditions involving peripheral sensitization and pain mediated by TRPV1. Further research in native neuronal systems will continue to elucidate the full therapeutic potential of this compound.

References

- 1. Calcium imaging in population of dorsal root ganglion neurons unravels novel mechanisms of visceral pain sensitization and referred somatic hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tvst.arvojournals.org [tvst.arvojournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Libvatrep: A Technical Guide to Potential Applications Beyond Ocular Pain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Libvatrep (formerly SAF312) is a potent, selective, and noncompetitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2] While its clinical development has primarily focused on topical administration for ocular surface pain, this compound was initially investigated as an oral formulation for other pain indications.[3][4] This technical guide explores the scientific rationale and available data for this compound's potential applications beyond ophthalmology, with a focus on its mechanism of action, preclinical data, and the findings from its early clinical development for non-ocular pain. The document provides a detailed overview of the TRPV1 signaling pathway, experimental protocols from key studies, and a summary of quantitative data to inform future research and development efforts.

Introduction: The Rationale for Targeting TRPV1 Beyond the Eye

The TRPV1 channel, a nonselective cation channel, is a well-established molecular integrator of noxious stimuli, including heat, acid, and various endogenous inflammatory mediators.[1] Its expression is prominent in primary sensory neurons (nociceptors) that transmit pain signals to the central nervous system. Pharmacological and genetic studies have validated TRPV1 as a therapeutic target in a range of preclinical models of chronic pain, such as cancer-related, neuropathic, postoperative, and musculoskeletal pain.

The therapeutic potential of TRPV1 antagonists has been explored for numerous pain conditions, but systemic administration has been challenging due to on-target side effects, most notably hyperthermia and decreased sensitivity to noxious heat. This compound's journey reflects this challenge; it was initially developed as an oral analgesic before being repurposed as a topical ocular agent to minimize systemic exposure and associated adverse effects. This guide revisits the foundational, non-ocular research on this compound to explore its potential in other therapeutic areas, should novel formulation or delivery strategies emerge.

Mechanism of Action: Modulating the TRPV1 Signaling Pathway

This compound functions as a noncompetitive antagonist of the hTRPV1 channel. This means it inhibits channel activation regardless of the stimulus, be it capsaicin, heat, or pH changes. The activation of TRPV1 by an agonist leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates an action potential. This signal is then propagated to the central nervous system, resulting in the sensation of pain.

Furthermore, TRPV1 activation triggers downstream signaling cascades that contribute to neurogenic inflammation and pain sensitization. These pathways include the activation of protein kinase A (PKA) and protein kinase C (PKC), which can phosphorylate the TRPV1 channel itself, increasing its sensitivity to stimuli. This compound, by blocking the initial activation of TRPV1, is expected to prevent the initiation of these downstream signaling events.

Non-Ocular Clinical Development: Postoperative Dental Pain

This compound was evaluated as an oral formulation in a Phase IIa/IIb clinical trial for the management of postoperative dental pain (ClinicalTrials.gov Identifier: NCT00986882; Protocol Number: CSAF312A2103). While the oral development program was ultimately discontinued due to systemic side effects, the study provided evidence of analgesic efficacy.

Experimental Protocol: CSAF312A2103 Study

-

Study Design: A single-center, double-blind, randomized, placebo-controlled, three-part study.

-

Patient Population: Male and female patients aged 18-45 years who had undergone the extraction of two or more impacted third molars and were experiencing moderate to severe postoperative pain.

-

Interventions: Single oral doses of this compound (multiple dose levels), ibuprofen as a positive control, and placebo.

-

Primary Efficacy Endpoint: Summed Pain Intensity Difference (SPID) from 0 to 6 hours post-dose (SPID(0-6)).

-

Secondary Efficacy Endpoints:

-

Time-specific Pain Intensity Difference (PID) and Pain Relief (PR) scores.

-

Total Pain Relief (TOTPAR) scores up to 24 hours.

-

Time to onset of analgesia.

-

Time to rescue medication intake.

-

-

Safety Assessments: Monitoring of adverse events, vital signs, body temperature, and thermal perception.

Quantitative Data Summary

While a detailed public report with full quantitative results from the CSAF312A2103 study is not available, published summaries indicate that oral this compound demonstrated efficacy in reducing postoperative dental pain. The development was halted due to the systemic side effect of heat insensitivity, a known on-target effect of systemic TRPV1 antagonism.

The following tables summarize the available data on this compound's pharmacology and the design of the oral dental pain study.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Cell Line | Stimulus | Reference |

|---|---|---|---|---|

| IC50 | 5 nM | CHO-hTRPV1 | pH 5.5 | |

| 10 nM | CHO-hTRPV1 | N-arachidonoylethanolamine | ||

| 12 nM | CHO-hTRPV1 | Capsaicin | ||

| 27 nM | CHO-hTRPV1 | N-arachidonoyl dopamine |

| Selectivity | >149-fold for TRPV1 over other TRP channels | Various | Various | |

Table 2: Clinical Trial Design for Oral this compound in Dental Pain (NCT00986882)

| Parameter | Description |

|---|---|

| Phase | IIa/IIb |

| Indication | Postoperative Dental Pain |

| Formulation | Oral |

| Primary Endpoint | Summed Pain Intensity Difference from 0-6 hours (SPID(0-6)) |

| Comparator | Ibuprofen and Placebo |

| Status | Terminated (due to systemic side effects) |

Potential Future Applications and Considerations

The primary hurdle for the systemic application of TRPV1 antagonists, including this compound, remains the on-target adverse effect of altered thermal sensation and hyperthermia. However, the analgesic efficacy demonstrated in the dental pain model suggests that if these side effects could be mitigated, this compound could have potential in various non-ocular pain conditions.

Future research could explore:

-

Novel Formulations: Development of formulations that target peripheral TRPV1 channels without significant systemic absorption. This could include topical formulations for localized pain conditions such as neuropathic pain or musculoskeletal pain.

-

Combination Therapies: Investigating the use of this compound in combination with other analgesics to achieve synergistic effects at lower, better-tolerated doses.

-

Specific Patient Populations: Identifying patient populations where the risk-benefit profile of a systemic TRPV1 antagonist may be favorable.

Conclusion

This compound is a well-characterized, potent TRPV1 antagonist with demonstrated analgesic properties. While its current clinical development is focused on a topical ocular formulation to avoid systemic side effects, the initial research into its oral administration for dental pain provides valuable insights into its potential for non-ocular applications. The key to unlocking this potential will be the development of innovative drug delivery strategies that can localize its effect to target tissues, thereby separating its analgesic efficacy from the dose-limiting systemic side effects. The data and protocols presented in this guide offer a foundation for researchers and drug developers to explore these future possibilities.

References

- 1. researchgate.net [researchgate.net]

- 2. Sensory TRP Channels: The Key Transducers of Nociception and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. novctrd.com [novctrd.com]

Cellular Targets of Libvatrep (SAF312) in the Cornea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Libvatrep, also known as SAF312, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Initially developed by Novartis Pharma AG, this small molecule has been investigated for its analgesic properties, particularly in the context of ocular pain.[1] This technical guide provides a comprehensive overview of the cellular targets of this compound in the cornea, summarizing key preclinical and clinical findings.

The cornea is one of the most densely innervated tissues in the human body, making it highly sensitive to painful stimuli.[3] The TRPV1 receptor, a non-selective cation channel, is a key player in pain sensation and is expressed in corneal and conjunctival tissues.[4] It acts as a polymodal receptor, activated by various stimuli including heat, acid, and endogenous ligands like capsaicin and anandamide. This compound is being investigated as a topical treatment for ocular surface pain, with studies demonstrating its efficacy in reducing pain after photorefractive keratectomy (PRK) surgery.

Primary Cellular Target: Transient Receptor Potential Vanilloid 1 (TRPV1)

The principal cellular target of this compound in the cornea is the TRPV1 ion channel. Immunohistochemical studies have confirmed the expression of TRPV1 in human corneal epithelial cells, the corneal stroma, and corneal nerves.

Mechanism of Action

This compound acts as a non-competitive antagonist of the human TRPV1 (hTRPV1) channel. This means it inhibits the channel's activity regardless of the concentration of the activating ligand. Structural studies have shown that the binding site of this compound on TRPV1 is near and partially overlaps with the cholesterol binding site.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against hTRPV1 has been quantified using in vitro calcium influx assays in Chinese Hamster Ovary (CHO) cells expressing the human TRPV1 channel. The half-maximal inhibitory concentrations (IC50) against various TRPV1 activators are summarized in the table below.

| Activator | IC50 (nM) |

| pH 5.5 (MES) | 5 |

| N-arachidonoylethanolamine (Anandamide, AEA) | 10 |

| Capsaicin | 12 |

| N-arachidonoyl dopamine (NADA) | 27 |

| Low pH 2-(n-morpholino)ethanesulfonic acid (MES, pH 5.5) | 16 |

| Table 1: Inhibitory Potency (IC50) of this compound against hTRPV1 Activation |

Selectivity Profile

This compound demonstrates high selectivity for TRPV1 over other members of the TRP channel family. In a panel of 18 human TRP channels, this compound was found to be over 149-fold more selective for TRPV1, with the closest off-target activity observed against TRPM8.

Signaling Pathway

This compound, by inhibiting the TRPV1 channel, blocks the influx of cations (primarily Ca2+) into corneal nerve cells that is triggered by noxious stimuli. This interruption of the signaling cascade prevents the depolarization of the neuron and the subsequent transmission of pain signals to the central nervous system.

Experimental Protocols

Immunohistochemistry for TRPV1 Expression in Human Cornea

Objective: To visualize the location of TRPV1 protein in human corneal tissue.

Methodology:

-

Tissue Preparation: Human corneal sections are obtained and prepared for immunohistochemical staining.

-

Antibody Staining:

-

The sections are incubated with a primary antibody specific for TRPV1.

-

Simultaneously, a primary antibody against a nerve marker, such as β-III tubulin, is used for co-localization.

-

Fluorescently labeled secondary antibodies are then applied. For example, a red fluorescent dye for TRPV1 and a green fluorescent dye for the nerve marker.

-

-

Counterstaining: Cell nuclei are stained with DAPI (4′,6-diamidino-2-phenylindole), which appears blue.

-

Imaging: The stained sections are visualized using fluorescence microscopy to identify the co-localization of TRPV1 with corneal nerves.

In Vitro Calcium Influx Assay

Objective: To determine the inhibitory potency (IC50) of this compound on hTRPV1 channels.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are genetically engineered to express the human TRPV1 channel (CHO-hTRPV1).

-

Fluorescent Dye Loading: The CHO-hTRPV1 cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Application: The cells are exposed to varying concentrations of this compound.

-

TRPV1 Activation: The TRPV1 channels are activated by adding a known agonist (e.g., capsaicin, low pH buffer).

-

Signal Detection: The influx of calcium into the cells upon channel activation causes an increase in fluorescence, which is measured using a fluorescent imaging plate reader.

-

Data Analysis: The fluorescence intensity is measured at each concentration of this compound. The IC50 value is then calculated by performing a nonlinear regression analysis of the dose-response curve.

Pharmacokinetics and Corneal Tissue Distribution

Pharmacokinetic studies in rabbits following a single topical ocular administration of this compound have shown that the highest concentrations of the drug are found in the cornea and conjunctiva. Following a 0.5% topical dose, the mean concentrations of this compound in the cornea and conjunctiva remained more than 30 and 70 times higher, respectively, than its IC50 against capsaicin for at least 12 hours. This sustained high concentration in the target tissues suggests a prolonged therapeutic effect.

Clinical Relevance and Future Directions

This compound has been evaluated in Phase 2 clinical trials for the management of ocular surface pain, including post-operative pain following photorefractive keratectomy (PRK). In a placebo-controlled study, topical ocular SAF312 2.5% was effective in reducing the severity of ocular pain after PRK surgery without delaying corneal wound healing. These findings highlight the potential of targeting TRPV1 with this compound as a novel therapeutic strategy for ocular pain. The development of this compound was discontinued by Novartis, and its rights were acquired by Bausch & Lomb. Further clinical development will be necessary to fully establish its role in managing various ocular pain conditions.

References

Methodological & Application

Libvatrep (SAF312): Application Notes and Protocols for In-Vivo Ocular Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Libvatrep (formerly SAF312) is a potent and selective, non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] Developed as a potential therapeutic agent for ocular surface pain, this compound is a quinazolinone derivative that has undergone preclinical evaluation and clinical trials.[1][4] These application notes provide a comprehensive overview of the experimental protocols for in-vivo studies of this compound, based on published preclinical data.

TRPV1 is a nonselective cation channel expressed in the cornea and conjunctiva, playing a crucial role in pain and heat sensation, as well as inflammatory responses. By antagonizing this receptor, this compound aims to alleviate ocular pain without the adverse effects associated with some other pain management therapies.

Mechanism of Action: TRPV1 Antagonism

This compound functions by inhibiting the influx of calcium through the TRPV1 channel, which can be activated by various stimuli including capsaicin, low pH, and endogenous ligands like N-arachidonoylethanolamine and N-arachidonoyl dopamine. In-vitro studies have demonstrated that this compound is a potent inhibitor of human TRPV1 (hTRPV1) with IC50 values in the nanomolar range.

Signaling Pathway

Caption: TRPV1 signaling cascade and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vitro and in-vivo preclinical studies of this compound.

Table 1: In-Vitro Inhibitory Activity of this compound against hTRPV1

| Agonist (Stimulus) | IC50 (nM) |

| pH 5.5 (MES) | 5 |

| N-arachidonoylethanolamine (Anandamide) | 10 |

| Capsaicin | 12 |

| N-arachidonoyl dopamine (NADA) | 27 |

Data from fluorescent imaging plate reader (FLIPR) assay in CHO cells expressing hTRPV1.

Table 2: Preclinical Pharmacokinetic Parameters of this compound (Topical Ocular Administration)

| Species | Dose Concentration | Tmax (hours) |

| Rabbit | 0.5% - 2.5% | ~0.5 |

Following a single topical ocular dose.